molecular formula C29H39ClN7O2P B606365 Brigatinib CAS No. 1197953-54-0

Brigatinib

货号 B606365
CAS 编号: 1197953-54-0
分子量: 584.10176
InChI 键: AILRADAXUVEEIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brigatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have certain types of abnormal anaplastic lymphoma kinase (ALK) gene . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . It shows dose linearity over the dose range of 60–240 mg once daily . A high-fat meal had no clinically meaningful effect on systemic exposures of brigatinib .


Molecular Structure Analysis

The molecular formula of brigatinib is C29H39ClN7O2P . The chemical structure of brigatinib is constructed around a bisanilinopyrimidine core, containing a C4 aniline with an ortho dimethylphosphine oxide substituent .


Chemical Reactions Analysis

Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with brigatinib should be avoided .


Physical And Chemical Properties Analysis

The molecular weight of brigatinib is 584.09 .

科学研究应用

Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

Brigatinib is a central nervous system-active second-generation anaplastic lymphoma kinase (ALK) inhibitor that targets a broad range of ALK rearrangements in patients with non-small cell lung cancer (NSCLC) . The pooled objective response rate (ORR) and disease control rate (DCR) of brigatinib were 64% and 88%, respectively .

Overcoming Resistance to First- and Second-Generation ALK Inhibitors

Brigatinib has shown to overcome mechanisms of resistance to first- and second-generation ALK inhibitors in preclinical models . It maintains substantial activity against all 17 secondary ALK mutants tested in cellular assays .

Superior Efficacy in First-Line Treatment

Brigatinib used as first-line treatment yielded superior progression-free survival (PFS) compared with brigatinib used as other treatment lines . The highest median PFS (mPFS) was reached in first-line treatment (24.00 months), followed by post-crizotinib second-line treatment (mPFS=16.26 months), and second-line with any prior ALK tyrosine kinase inhibitors (mPFS=12.96 months) .

Robust Intracranial Progression-Free Survival (PFS)

Among patients with any baseline brain metastases, the pooled intracranial ORR (iORR) was estimated as 54% for any treatment line, and 60% for first-line treatment . Intracranial PFS (iPFS) reached 19.26 months in patients with any baseline brain metastases .

Overcoming Resistance to Crizotinib

Brigatinib is a new second-generation ALK inhibitor that was developed to overcome resistance to crizotinib . In a multi-center phase II study, brigatinib showed strong effectiveness among patients with crizotinib-refractory ALK-positive NSCLC .

Inhibition of ALK Phosphorylation

Brigatinib has been shown to inhibit ALK phosphorylation in PC12 cells ectopically expressing various ALK mutants, such as ALK-G1128A, ALK-I1171N, ALK-F1174L, ALK-R1192P, ALK-F1245C, ALK-R1275Q and ALK-Y1278S .

Treatment of ROS1-Positive NSCLC

Brigatinib is also a potent and selective inhibitor of c-ros oncogene 1 (ROS1) tyrosine kinase, and is approved for treating adults with advanced ROS1-positive NSCLC .

Comparison with Other Second-Generation ALK Inhibitors

In silico systems biology-based mechanistic models have been created to explore the potential differences between brigatinib and other second-generation ALK inhibitors, such as alectinib . This could help identify the strengths and weaknesses of the mechanisms of action of both drugs as first-line treatment for ALK+ NSCLC patients .

作用机制

Target of Action

Brigatinib is a potent tyrosine kinase inhibitor . Its primary targets include anaplastic lymphoma kinase (ALK), ROS1, insulin-like growth factor 1 receptor (IGF1R), and epidermal growth factor receptor (EGFR) with deletions and point mutations . These targets play a crucial role in cell growth, proliferation, and survival .

Mode of Action

Brigatinib acts by inhibiting the phosphorylation of ALK and the activation of downstream signaling proteins . It presents selectivity against the mutant forms of EGFR compared to the wild-type . It also exhibits selectivity against 9 different Crizotinib-resistant mutants of the EML4-ALK fusion gene, which is a pivotal player in the transformation of susceptible lung parenchyma .

Biochemical Pathways

Brigatinib affects multiple biochemical pathways through its inhibition of various kinases. It impacts cell growth, apoptosis, and immune evasion through ALK inhibition . Brigatinib seems to achieve a more diverse downstream effect due to a broader cancer-related kinase target spectrum . It also suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer .

Pharmacokinetics

Brigatinib shows dose linearity over the dose range of 60–240 mg once daily . After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . A high-fat meal had no clinically meaningful effect on systemic exposures of brigatinib . Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . No dose adjustment is required based on body weight, age, race, sex, total bilirubin, and mild-to-moderate renal impairment .

Result of Action

Brigatinib potently inhibits AXL expression, enhancing the anti-tumor efficacy of osimertinib in AXL-mediated osimertinib-resistant NSCLC cell lines . It might decrease AXL expression through increasing K48-linked ubiquitination of AXL and promoting AXL degradation . Brigatinib also has a potential ability to bind AXL kinase protein and further inhibit its downstream pathways in NSCLC cell lines .

Action Environment

Environmental factors such as the presence of strong or moderate CYP3A inhibitors or inducers can influence the action, efficacy, and stability of Brigatinib . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of brigatinib should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .

安全和危害

Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of brigatinib should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .

未来方向

Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes brigatinib as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . Brigatinib in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .

属性

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRADAXUVEEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027929
Record name Brigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins.
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brigatinib

CAS RN

1197953-54-0
Record name Brigatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。